5-methyl-1-(propan-2-yl)-1H-pyrazole

Medicinal Chemistry Receptor Pharmacology Cardiovascular Research

5-Methyl-1-(propan-2-yl)-1H-pyrazole (CAS: 160729-59-9) is a small-molecule pyrazole building block characterized by a methyl substituent at the 5-position and an isopropyl group at the N1-position. This specific 1,5-disubstituted pattern defines it as a distinct scaffold within the broader pyrazole class, which is widely recognized for its versatile roles in medicinal chemistry and agrochemical development.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B7763387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(propan-2-yl)-1H-pyrazole
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1=CC=NN1C(C)C
InChIInChI=1S/C7H12N2/c1-6(2)9-7(3)4-5-8-9/h4-6H,1-3H3
InChIKeyPGANWJYTXZPWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-(propan-2-yl)-1H-pyrazole: Procurement Guide for a Core Pyrazole Scaffold


5-Methyl-1-(propan-2-yl)-1H-pyrazole (CAS: 160729-59-9) is a small-molecule pyrazole building block characterized by a methyl substituent at the 5-position and an isopropyl group at the N1-position. This specific 1,5-disubstituted pattern defines it as a distinct scaffold within the broader pyrazole class, which is widely recognized for its versatile roles in medicinal chemistry and agrochemical development [1]. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, and the introduction of alkyl substituents like isopropyl and methyl modulates both steric hindrance and electronic distribution across the ring, thereby influencing the compound's reactivity and the physicochemical properties of downstream derivatives [2]. The compound serves primarily as a versatile intermediate in the synthesis of more complex heterocyclic libraries, including potential enzyme inhibitors, receptor modulators, and antifungal agents.

Why 5-Methyl-1-(propan-2-yl)-1H-pyrazole Cannot Be Indiscriminately Substituted by Other Pyrazoles


Generic substitution of 5-methyl-1-(propan-2-yl)-1H-pyrazole with other pyrazole isomers or differently substituted analogs is not scientifically valid, as the specific regio- and stereochemical arrangement of substituents on the pyrazole ring critically dictates the scaffold's reactivity, electronic landscape, and ultimate biological or physicochemical profile. For instance, the 1-isopropyl-5-methyl substitution pattern is known to impart a unique steric environment that can influence the regioselectivity of subsequent electrophilic substitutions and the metabolic stability of derived compounds compared to analogs with different N1-aryl or C3-substituents [1]. The electronic effects of the electron-donating methyl group at the 5-position can also significantly alter the acidity of the C4 proton and the nucleophilicity of the ring nitrogens, impacting cross-coupling yields and enzyme binding kinetics relative to 1-phenyl-5-methylpyrazole or unsubstituted pyrazole cores [2]. Therefore, substituting this specific building block with a structurally 'similar' pyrazole, such as 1-methyl-5-phenylpyrazole or 1-isopropylpyrazole, would likely alter the reaction pathway, reduce synthetic yield, or completely change the biological activity of the final product, making it a distinct procurement entity rather than a commodity chemical.

Quantitative Differentiation Evidence for 5-Methyl-1-(propan-2-yl)-1H-pyrazole Against Close Analogs


The Impact of N1-Isopropyl vs. N1-Phenyl on Alpha-1 Adrenoceptor Antagonist Activity in Prazosin Analogs

A comparative study of prazosin analogs demonstrated that the nature of the N1-substituent on the pyrazole ring profoundly affects binding affinity. Specifically, replacing the 1-methylpyrazole or 1-phenylpyrazole moieties with different heterocycles altered α1-adrenoceptor antagonist activity [1]. While this study does not include 5-methyl-1-(propan-2-yl)-1H-pyrazole directly, it provides a class-level inference that the N1-isopropyl group would yield a different affinity profile compared to the N1-phenyl or N1-methyl analogs, underscoring the non-interchangeability of these building blocks in receptor-targeted drug design.

Medicinal Chemistry Receptor Pharmacology Cardiovascular Research

Differential Metabolic Stability Conferred by the 1-Isopropyl-5-Methyl Motif in Anti-Prostate Cancer Agents

In the development of 5-methyl-1H-pyrazole derivatives as anti-prostate cancer agents, the substitution pattern plays a critical role in metabolic stability. While the study focuses on more complex derivatives, it highlights that compounds A13 and A14 (bearing the 5-methyl-1H-pyrazole core) showed improved metabolic stability compared to the lead compound 10e in human liver microsomes [1]. Although direct data for the simple 5-methyl-1-(propan-2-yl)-1H-pyrazole is not available, this finding supports the class-level inference that the 1-isopropyl-5-methyl scaffold can be a key determinant of metabolic robustness in advanced leads, distinguishing it from analogs with different substitution that may be more rapidly cleared.

Oncology Medicinal Chemistry Drug Metabolism Androgen Receptor Antagonists

Influence of N1-Substitution on Antiproliferative Potency in Pyrazole Libraries

A structure-activity relationship (SAR) study of a series of novel pyrazole derivatives against a panel of human cancer cell lines revealed that the antiproliferative activity is highly dependent on the nature of the substituents on the pyrazole scaffold [1]. While this specific study does not include 5-methyl-1-(propan-2-yl)-1H-pyrazole, the findings that activity was affected by the nature of substituents and that specific derivatives could inhibit the growth of melanoma and cervical cancer cells provide a class-level inference. The isopropyl group at the N1-position, combined with the methyl at C5, creates a unique steric and electronic environment that would be expected to yield an antiproliferative profile distinct from other N1-substituted (e.g., N1-aryl or N1-H) pyrazole analogs.

Anticancer Research Medicinal Chemistry Cell Biology

Recommended Research and Industrial Scenarios for Procuring 5-Methyl-1-(propan-2-yl)-1H-pyrazole


Medicinal Chemistry: Lead Optimization for Androgen Receptor (AR) Antagonists

Procure 5-methyl-1-(propan-2-yl)-1H-pyrazole as a key starting material for synthesizing a focused library of potential AR antagonists for prostate cancer research. The evidence suggests that the 1-isopropyl-5-methylpyrazole core can be elaborated to produce compounds with potent AR antagonism and improved metabolic stability compared to earlier leads, as demonstrated in the development of advanced 5-methyl-1H-pyrazole derivatives [1]. By incorporating this specific scaffold, medicinal chemists can efficiently explore the SAR around the pyrazole core's N1- and C5-positions to optimize both target potency and drug-like properties.

Chemical Biology: Probing Ligand-Receptor Interactions at G-Protein Coupled Receptors (GPCRs)

Use this compound as a foundation for generating probe molecules to investigate GPCR binding pockets, specifically those where steric bulk and hydrophobic interactions are critical. The N1-isopropyl group introduces a distinct steric and lipophilic character compared to smaller or aromatic substituents. Class-level evidence from studies on α1-adrenoceptors and S1P receptors [1][2] demonstrates that modifications at the pyrazole N1-position are a validated strategy for modulating receptor affinity and selectivity. 5-methyl-1-(propan-2-yl)-1H-pyrazole is therefore an ideal building block for creating tool compounds to delineate the steric requirements of a target receptor's orthosteric or allosteric sites.

Synthetic Methodology: Developing Regioselective Functionalization Protocols

Employ 5-methyl-1-(propan-2-yl)-1H-pyrazole as a model substrate for developing new C-H activation or cross-coupling methodologies on pyrazole rings. The presence of both a methyl (at C5) and an isopropyl group (at N1) creates a unique steric environment that can direct or block reactivity at the remaining C3 and C4 positions, offering a challenging and informative system for reaction optimization [1]. Its distinct substitution pattern makes it more valuable than simpler pyrazoles for investigating regioselectivity in electrophilic substitution or metal-catalyzed reactions, leading to more robust and generalizable synthetic methods for constructing complex heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-1-(propan-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.